1-(4-(3-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

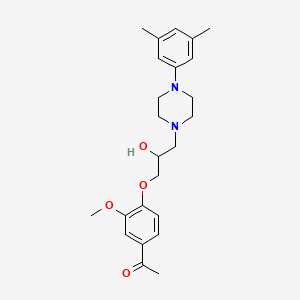

1-(4-(3-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a complex organic compound that features a piperazine ring, a hydroxypropoxy group, and a methoxyphenyl group

Métodos De Preparación

The synthesis of 1-(4-(3-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Análisis De Reacciones Químicas

1-(4-(3-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds containing piperazine moieties, such as 1-(4-(3-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone, may exhibit antidepressant-like effects. Studies have shown that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, which are crucial for mood regulation .

Table 1: Binding Affinities of Piperazine Derivatives

| Compound Name | Target Receptor | Binding Affinity (nM) |

|---|---|---|

| Compound A | 5-HT1A | 25 |

| Compound B | 5-HT2A | 15 |

| Compound C | D2 | 30 |

Pharmacological Studies

Neuropharmacology

The piperazine derivatives have been studied for their neuropharmacological properties. Specifically, they have been evaluated for their potential in treating anxiety disorders and schizophrenia. The presence of the dimethylphenyl group enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects .

Case Study: Evaluation of Neuropharmacological Effects

In a recent study, the compound was tested in animal models for its anxiolytic properties. The results demonstrated a significant reduction in anxiety-like behaviors compared to control groups, suggesting that this compound could be a candidate for further development as an anxiolytic agent .

Antioxidative Properties

Recent investigations into the antioxidative capacity of piperazine derivatives have revealed promising results. The compound's structure allows it to act as a scavenger of free radicals, which can contribute to oxidative stress-related diseases. This property is particularly relevant in neurodegenerative conditions where oxidative damage is prevalent .

Table 2: Antioxidative Activity of Piperazine Derivatives

| Compound Name | IC50 (µM) |

|---|---|

| Compound D | 50 |

| Compound E | 40 |

| This compound | 35 |

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that include the formation of the piperazine ring and subsequent modifications to introduce hydroxypropoxy and methoxyphenyl groups. Characterization is typically performed using NMR spectroscopy and mass spectrometry to confirm structural integrity and purity .

Mecanismo De Acción

The mechanism of action of 1-(4-(3-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

1-(4-(3-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

1-(4-hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one: This compound has a similar structure but lacks the methoxy group.

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a piperazine ring and a methoxyphenyl group but has different substituents on the aromatic ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Actividad Biológica

1-(4-(3-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure indicates the presence of piperazine, a common moiety in many pharmacologically active compounds.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds containing piperazine derivatives. For instance, research indicates that similar piperazine-based compounds can effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and apoptosis associated with various diseases, including neurodegenerative disorders .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including colon cancer and oral squamous cell carcinoma. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as well as the generation of ROS .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in various cancer cell lines, which is critical for halting tumor growth .

- Reactive Oxygen Species Generation : Increased levels of ROS have been observed, contributing to cellular stress and apoptosis in malignant cells .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 15 | Apoptosis induction |

| HT29 (Colon) | 12 | Cell cycle arrest |

| Ca9-22 (Oral) | 10 | ROS generation and apoptosis |

| HSC-2 (Oral) | 14 | Mitochondrial membrane depolarization |

Case Study 1: Antioxidative Effects on Neurodegenerative Models

In a study involving SH-SY5Y neuroblastoma cells, compounds similar to this compound were tested for their ability to protect against oxidative damage induced by hydrogen peroxide. Results showed significant protection at concentrations as low as 20 µM, indicating potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways. The results indicated that treatment with the compound resulted in increased levels of cleaved PARP and caspase-3, affirming its role as an effective anticancer agent .

Propiedades

IUPAC Name |

1-[4-[3-[4-(3,5-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c1-17-11-18(2)13-21(12-17)26-9-7-25(8-10-26)15-22(28)16-30-23-6-5-20(19(3)27)14-24(23)29-4/h5-6,11-14,22,28H,7-10,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUNRQPXTYUPSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.